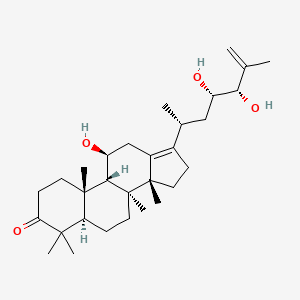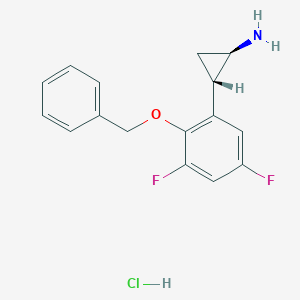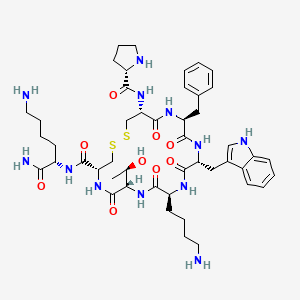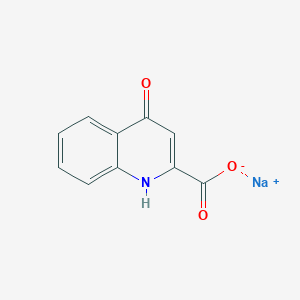
Alisol G
Vue d'ensemble
Description
Ce composé a été traditionnellement utilisé en médecine traditionnelle chinoise pour ses propriétés hypolipidémiantes, anti-inflammatoires et anti-athéroscléreuses . Alisol G est connu pour ses bienfaits thérapeutiques potentiels, en particulier dans le traitement de l'obésité et des maladies du foie .
Mécanisme D'action
Target of Action
Alisol G, a triterpenoid from Alismatis Rhizoma, has been found to interact with several targets. The primary targets include c-myc DNA and CB1R (Cannabinoid receptor type 1) . These targets play crucial roles in cellular processes such as cell proliferation and lipid metabolism .
Mode of Action
This compound forms a 1:1 complex with c-myc DNA, a process described as static quenching . This interaction is strengthened by the presence of metal ions, particularly Cu2+ and Fe3+ . The binding affinity between this compound-Fe3+ complex and c-myc DNA is higher than that of the this compound-Cu2+ complex . This compound also acts as a CB1R antagonist , as suggested by its IC50 value of 34.8 µmol/L .
Biochemical Pathways
This compound influences several biochemical pathways. It has been found to activate the AMPKα signaling pathway , leading to down-regulation of SREBP-1c, ACC, FAS and up-regulation of CPT1 and ACOX1 . This modulation of lipid metabolism pathways contributes to this compound’s hypolipidemic effects .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . This compound is primarily distributed in the intestinal midgut, mucosa, and small intestine , with minimal brain exposure . This suggests that the intestine may be the main site of this compound’s action .
Result of Action
This compound exhibits significant anti-proliferative effects . It inhibits the proliferation and metastasis of MDA-MB-231 cells, a breast cancer cell line . This compound also induces autophagy, a process that contributes to its cytotoxic effects . Furthermore, it has been found to have anti-hepatoma effects, particularly when combined with metal ions .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of metal ions. The combination of this compound with metal ions (Cu2+, Fe3+) has been found to enhance its anti-hepatoma efficiencies . This suggests that the efficacy and stability of this compound can be modulated by specific environmental conditions .
Analyse Biochimique
Biochemical Properties
Alisol G interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to interact with c-myc DNA, a potential target of this compound with respect to its anti-hepatoma effects . The interaction of this compound with c-myc DNA is a process of static quenching .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been identified to augment anti-hepatoma efficiencies in the presence of metal ions Cu2+ and Fe3+ . In addition, this compound has been found to exert a strong inhibitory effect on inflammation and cell apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with c-myc DNA. A 1:1 complex is formed between this compound and c-myc DNA, and this interaction is strengthened by metal ions . Molecular docking and molecular dynamics simulation further revealed that the higher binding affinity between this compound-Fe3+ complex and c-myc DNA as compared to this compound-Cu2+ complex .
Dosage Effects in Animal Models
This compound has been found to effectively reduce the weight of obese mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to stimulate lipolysis in 3T3-L1 adipocytes by activating the AMPK/ACC/SREBP-1c pathway .
Transport and Distribution
This compound is mainly distributed in intestinal midgut, mucosa, and small intestine, with little brain exposure, suggesting that the intestine may be the main acting sites of this compound .
Subcellular Localization
Given its distribution in the intestine and little brain exposure, it can be inferred that this compound may primarily localize in the peripheral tissues .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'Alisol G implique l'extraction du composé des rhizomes séchés d'Alisma orientalis. Le processus d'extraction comprend généralement l'utilisation de solvants tels que l'éthanol ou le méthanol, suivi d'une purification par des techniques chromatographiques .
Méthodes de production industrielle : La production industrielle de l'this compound implique des processus d'extraction et de purification à grande échelle. Les rhizomes sont récoltés, séchés et broyés en une poudre fine. La poudre est ensuite soumise à une extraction par solvant, et l'extrait brut est purifié à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) pour isoler l'this compound .
Analyse Des Réactions Chimiques
Types de réactions : L'Alisol G subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder l'this compound.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire l'this compound.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les agents alkylants dans des conditions contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, qui peuvent présenter des activités biologiques améliorées ou modifiées .
4. Applications de la recherche scientifique
Médecine : L'this compound s'est montré prometteur dans le traitement de l'obésité, des maladies du foie et de certains types de cancer.
5. Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques :
Antagonisme du récepteur de type 1 des cannabinoïdes (CB1R) : L'this compound agit comme un antagoniste périphérique du CB1R, ce qui contribue à réduire l'appétit et à favoriser la perte de poids.
Interaction avec l'ADN de c-myc : L'this compound forme un complexe avec l'ADN de c-myc, ce qui conduit à l'inhibition de la prolifération des cellules cancéreuses.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
. Comparé à ces composés similaires, l'Alisol G présente des propriétés uniques :
Propriétés
IUPAC Name |
(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNDANGOFVYODW-XCXJHVMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318735 | |
| Record name | Alisol G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155521-46-3 | |
| Record name | Alisol G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155521-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alisol G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of Alisol G?
A1: this compound acts as a CB1R antagonist, primarily targeting peripheral CB1Rs. [] While its exact mechanism is still under investigation, studies suggest that it binds to CB1Rs and blocks the binding of endogenous cannabinoids, thereby inhibiting the downstream signaling pathways associated with metabolic regulation, potentially leading to reduced food intake and weight loss. []
Q2: What is the structural characterization of this compound?
A2: this compound is a protostane-type triterpene with the molecular formula C30H48O4. [] Its structure is characterized by a protostane skeleton with hydroxyl groups at positions 11β, 23S, and 24S, and a double bond between C-13 and C-17. [, ] Detailed spectroscopic data, including 1H-NMR, 13C-NMR, DEPT 90, DEPT 135, HSQC, HMBC, 1H-1H COSY, and ESI-MS, have been used to elucidate its structure. []
Q3: What is the pharmacokinetic profile of this compound?
A3: Studies in rats have shown that this compound is primarily distributed in the intestinal tract, with the highest concentrations found in the midgut, mucosa, and small intestine. [] Notably, this compound exhibits limited brain exposure, suggesting that it does not readily cross the blood-brain barrier (BBB). [] This characteristic supports its potential as a peripheral CB1R antagonist, potentially minimizing central nervous system-related side effects.
Q4: What is the evidence supporting this compound's potential for treating obesity?
A4: Animal studies have demonstrated the hypolipidemic effects of this compound. In diabetic rats fed a high-fat and high-sugar diet, this compound significantly reduced serum total cholesterol and low-density lipoprotein cholesterol levels. [] Furthermore, this compound treatment altered the composition of gut microflora, particularly those involved in lipid metabolism, and modulated the expression of genes associated with cholesterol metabolism in the liver. []
Q5: How does the structure of this compound relate to its anti-proliferative activity?
A5: Research suggests that the C-16 oxidation state and the double bond between C-13 and C-17 in this compound's structure are crucial for its anti-proliferative activity against various cancer cell lines. [] this compound, along with other Alisma orientale-derived terpenoids like Alisol A, Alisol A 24-acetate, Alisol B, and Alisol B 23-acetate, exhibited inhibitory effects on cancer cell proliferation, with Alisol B and Alisol B 23-acetate showing the highest potency. [] This structure-activity relationship provides valuable insights for developing more potent and selective anti-cancer agents.
Q6: What analytical methods are used to quantify this compound?
A6: Several analytical techniques have been employed to detect and quantify this compound in biological samples. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for determining this compound concentrations in rat tissues. [] This method allows for accurate quantification of this compound, even at low concentrations, enabling researchers to study its pharmacokinetic properties. Additionally, ultra-fast liquid chromatography (UFLC) coupled with a diode array detector (DAD) has been used to simultaneously determine this compound and other triterpenoids in Alisma orientale extracts. [] These analytical methods are crucial for quality control and standardization of Alisma orientale preparations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)
![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1139112.png)

![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)
![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)



![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)
![(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate](/img/structure/B1139122.png)
